Fasudil hydrochloride hydrate Fasudil hydrochloride hydrate Fasudil hydrochloride hydrate is a hydrate that is the hemihydrate form of fasudil hydrochloride. It is a drug indicated for the prevention of cerebral vasospasm and ensuing cerebral ischemia following surgery for subarachnoid hemorrhage. It has a role as an antihypertensive agent, a calcium channel blocker, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a neuroprotective agent, a nootropic agent and a vasodilator agent. It contains a fasudil hydrochloride.
Brand Name: Vulcanchem
CAS No.: 186694-02-0
VCID: VC1932363
InChI: InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2
SMILES: C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl
Molecular Formula: C28H38Cl2N6O5S2
Molecular Weight: 673.7 g/mol

Fasudil hydrochloride hydrate

CAS No.: 186694-02-0

Cat. No.: VC1932363

Molecular Formula: C28H38Cl2N6O5S2

Molecular Weight: 673.7 g/mol

* For research use only. Not for human or veterinary use.

Fasudil hydrochloride hydrate - 186694-02-0

Specification

CAS No. 186694-02-0
Molecular Formula C28H38Cl2N6O5S2
Molecular Weight 673.7 g/mol
IUPAC Name 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride
Standard InChI InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2
Standard InChI Key AACOJGPCMIDLEY-UHFFFAOYSA-N
SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl
Canonical SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl

Introduction

Chemical Properties and Structure

Fasudil hydrochloride hydrate is a hydrated salt form of fasudil, classified as a potent ROCK inhibitor. It exists as a hemihydrate form of fasudil hydrochloride, featuring specific structural characteristics that contribute to its pharmacological activity.

Identification and Molecular Characteristics

The compound is identified by several synonyms including fasudil hydrochloride hemihydrate, fasudil HCl semihydrate, and Eril-S (trade name) . Its molecular identity is defined by the following properties:

Table 1: Chemical Properties of Fasudil Hydrochloride Hydrate

PropertyValue
Molecular FormulaC28H38Cl2N6O5S2
Molecular Weight673.7 g/mol
PubChem CID23724856
CAS Number186694-02-0
Parent CompoundFasudil (CID 3547)
Chemical Structure GroupDG00293
ATC CodeC04AX32

The chemical structure contains a fasudil hydrochloride component with the formula (C14H17N3O2S·HCl)2·H2O, indicating that two fasudil hydrochloride molecules associate with one water molecule in the crystal structure . The compound features an isoquinoline ring system connected to a diazepane ring through a sulfonyl bridge, creating its characteristic pharmacophore.

Physical Properties

Fasudil hydrochloride hydrate demonstrates good water solubility, which is advantageous for pharmaceutical formulations. In aqueous solution, it demonstrates solubility of approximately 55 mg/mL (167.77 mM), requiring ultrasonic assistance for complete dissolution . In DMSO, it exhibits solubility of ≥31 mg/mL (94.56 mM), making it suitable for various experimental preparations .

Pharmacological Mechanism of Action

Primary Target: Rho-Kinase Inhibition

Fasudil hydrochloride hydrate functions primarily as a selective inhibitor of ROCK (Rho-associated protein kinase), a serine/threonine kinase that regulates various cellular processes including contraction, motility, proliferation, and gene expression.

Table 2: Inhibitory Potency Against Various Kinases

Target EnzymeInhibitory ConstantSource
ROCK1Ki = 0.33 μM
ROCK2IC50 = 0.158 μM
PKAIC50 = 4.58 μM
PKCIC50 = 12.30 μM
PKGIC50 = 1.650 μM

This inhibitory profile demonstrates fasudil hydrochloride hydrate's selectivity for ROCK isoforms over other kinases, though it does exhibit some cross-reactivity with related protein kinases at higher concentrations.

Secondary Mechanisms

Beyond ROCK inhibition, fasudil hydrochloride hydrate also functions as a calcium channel antagonist, contributing to its vasodilatory effects . The compound's interaction with calcium signaling complements its primary mechanism through the Rho-ROCK pathway, potentially enhancing its therapeutic efficacy in vascular disorders.

Signaling Pathway Modulation

Fasudil hydrochloride hydrate exerts downstream effects on multiple signaling pathways relevant to cellular function and pathophysiology:

  • Inhibits phosphorylation of myosin phosphatase target subunit 1 (MYPT1), a key substrate of ROCK

  • Suppresses activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38

  • Attenuates transforming growth factor-β (TGF-β)/Smad signaling by reducing Smad2/3 phosphorylation

  • Modulates c-jun levels and JNK-dependent transcriptional activity

These molecular effects collectively contribute to fasudil's diverse cellular and physiological actions across multiple organ systems.

Therapeutic Applications

Cerebrovascular Indications

The primary approved indication for fasudil hydrochloride hydrate is the prevention of cerebral vasospasm and subsequent cerebral ischemia following surgery for subarachnoid hemorrhage . By inhibiting ROCK, the compound promotes relaxation of vascular smooth muscle, improving cerebral blood flow and reducing the risk of secondary ischemic events.

Cardiovascular Effects

Fasudil hydrochloride hydrate demonstrates significant cardioprotective properties. In experimental models, it shows protective effects against ischemic injury through:

  • Reducing JNK activation

  • Attenuating mitochondrial-nuclear translocation of apoptosis-inducing factor (AIF)

These mechanisms help preserve cardiac function during ischemic stress, suggesting potential applications in treating various cardiovascular conditions beyond its primary indication.

Neuroprotective Properties

Research indicates that fasudil hydrochloride hydrate possesses neuroprotective activity beyond its vascular effects. The compound has demonstrated efficacy in experimental models of neuroinflammatory conditions, including:

  • Inhibition of acute and relapsing experimental autoimmune encephalomyelitis (EAE)

  • Reduction of inflammation, demyelination, and axonal loss in the spinal cord

  • Modulation of immune responses through downregulation of interleukin-17 and decrease of the IFN-γ/IL-4 ratio

These findings suggest potential applications in treating neuroinflammatory and neurodegenerative disorders, though clinical validation requires further investigation.

Cellular and Molecular Effects

Impact on Hepatic Stellate Cells

Fasudil hydrochloride hydrate demonstrates significant effects on hepatic stellate cells (HSCs), key mediators of liver fibrosis. At concentrations of 100 μM, it inhibits:

  • Cell spreading

  • Formation of stress fibers

  • Expression of α-smooth muscle actin (α-SMA)

  • Cell proliferation

Importantly, these effects occur without inducing apoptosis, suggesting a cytostatic rather than cytotoxic mechanism .

Extracellular Matrix Regulation

The compound significantly influences extracellular matrix turnover in HSCs by:

This profile suggests potential applications in treating fibrotic conditions characterized by excessive collagen deposition.

Effects on Cardiac Fibroblasts

In cardiac fibroblasts exposed to high glucose conditions (mimicking diabetic environments), fasudil hydrochloride hydrate at concentrations of 50-100 μM effectively:

  • Inhibits hyperglycemia-induced proliferation

  • Suppresses collagen synthesis

  • Downregulates ROCK1 and JNK mRNA expression

  • Reduces c-jun protein levels

  • Inhibits phosphorylation of MYPT1, JNK, and Smad2/3

These findings suggest potential applications in managing diabetic cardiomyopathy and other fibrotic cardiac conditions.

Cell TypeConcentrationEffectsReference
Hepatic Stellate Cells100 μMInhibits cell spreading, stress fiber formation, α-SMA expression, and cell growth
Hepatic Stellate Cells50-100 μMInhibits LPA-induced phosphorylation of ERK1/2, JNK, and p38 MAPK
Hepatic Stellate Cells25-100 μMSuppresses collagen and TIMP transcription, stimulates MMP-1 transcription
Cardiac Fibroblasts50-100 μMInhibits high glucose-induced proliferation and collagen synthesis

In Vivo Experimental Data

Cardiovascular Protection

Intravenous administration of fasudil hydrochloride hydrate at 10 mg/kg one hour before ischemic operation demonstrates significant cardioprotective effects through:

  • Reduction of JNK activation

  • Attenuation of mitochondrial-nuclear translocation of AIF during ischemic injury

These findings support its potential application in preventing ischemia-reperfusion injury during cardiac interventions.

Immunomodulatory Effects

Fasudil hydrochloride hydrate exhibits significant immunomodulatory properties in experimental models of autoimmune disease:

  • Intraperitoneal administration at 50 mg/kg/day inhibits acute and relapsing experimental autoimmune encephalomyelitis (EAE)

  • Reduces lymphocyte proliferation

  • Downregulates interleukin-17 expression

  • Decreases the IFN-γ/IL-4 ratio

Similarly, oral administration at 100 mg/kg/day significantly:

  • Reduces the incidence and severity of EAE in SJL/J mice

  • Decreases inflammation, demyelination, and axonal loss in the spinal cord

  • Reduces amyloid precursor protein (APP) positivity in the spinal cord

These findings suggest potential therapeutic applications in multiple sclerosis and other autoimmune conditions, though clinical studies are needed to validate these experimental observations.

Metabolic Pathway Involvement

Fasudil hydrochloride hydrate interacts with several important metabolic and signaling pathways, including:

  • cGMP-PKG signaling pathway

  • Vascular smooth muscle contraction

  • Regulation of actin cytoskeleton

  • Oxytocin signaling pathway

These interactions may explain the compound's diverse effects across multiple physiological systems and suggest additional therapeutic applications that warrant further investigation.

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